6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione
Description
6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione is a bicyclic heterocyclic compound featuring an imidazo[1,2-c]pyrimidine core substituted with a propyl group at the 6-position and two ketone groups at the 2- and 5-positions. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
CAS No. |
61671-73-6 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-propyl-3H-imidazo[1,2-c]pyrimidine-2,5-dione |
InChI |
InChI=1S/C9H11N3O2/c1-2-4-11-5-3-7-10-8(13)6-12(7)9(11)14/h3,5H,2,4,6H2,1H3 |
InChI Key |
IERFTNRMHYVERA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=NC(=O)CN2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with 2-aminopyrimidine derivatives under acidic or basic conditions. This reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazo[1,2-c]pyrimidine core .
Another approach involves multicomponent reactions, where three or more reactants are combined in a single reaction vessel to form the desired product. This method is advantageous due to its simplicity and high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Catalysts such as palladium or copper may be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites . These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound belongs to the imidazo-pyrimidine-dione family, distinct from other dione-containing heterocycles like pyrano-quinolin-diones (e.g., 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dione, as reported in Molecules (2012) ). Key differences include:
- Ring System: The imidazo[1,2-c]pyrimidine core (fused imidazole and pyrimidine rings) vs. pyrano[3,2-c]quinoline (fused pyran and quinoline rings).
- Substituents : A propyl group at the 6-position in the target compound vs. methyl or aryl groups in analogs.
Physicochemical Properties
Key Observations :
- Pyrano-quinolin-diones exhibit higher molecular weights and lower solubility due to aromatic substituents .
Research Findings and Implications
- Synthetic Flexibility : Multi-component reactions (as in ) could be adapted for imidazo-pyrimidine-diones to improve synthetic efficiency.
- Structure-Activity Relationships (SAR) :
- Propyl groups may enhance binding to hydrophobic enzyme pockets.
- Electron-withdrawing ketone groups stabilize the planar conformation, critical for intermolecular interactions.
- Gaps in Literature : Direct comparative studies on the biological efficacy of 6-propylimidazo[1,2-c]pyrimidine-2,5-dione vs. analogs are lacking.
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